molecular formula C7H7ClFN B3043653 4-Chloro-2-fluoro-N-methylaniline CAS No. 894099-96-8

4-Chloro-2-fluoro-N-methylaniline

Cat. No. B3043653
CAS RN: 894099-96-8
M. Wt: 159.59 g/mol
InChI Key: MWHMRMPHDKGPTM-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is used in the preparation of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the use of a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves the use of palladium-catalyzed amination of aryl halides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylamine group . The molecular weight of this compound is 159.59 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.537 and a density of 1.126 g/mL at 25 °C .

Scientific Research Applications

Metabolic Pathways and Hydroxylation

4-Chloro-2-fluoro-N-methylaniline has been studied for its metabolic pathways, particularly in relation to liver microsomal metabolism. For instance, the rat liver microsomal metabolism of this compound and similar substances has been investigated, revealing products from side-chain C-hydroxylation and N-hydroxylation, among others. These studies are essential for understanding the compound's biochemical interactions and potential toxicity or therapeutic applications (Boeren et al., 1992).

Chemical Reactions and Mechanisms

Research on this compound includes studies on its involvement in various chemical reactions, such as nucleophilic aromatic substitution (SNAr) reactions in dimethyl sulphoxide. These studies provide insights into the electronic and steric effects on reaction mechanisms, crucial for synthesizing new compounds and understanding chemical interactions (Onyido & Hirst, 1991).

Crystallography and Molecular Interactions

Crystallographic studies have been conducted to understand the molecular structure of this compound and its derivatives. For example, the cocrystallization of this compound with succinimide has been examined, providing insights into molecular interactions like hydrogen bonding and π–π stacking, which are significant for pharmaceutical and material science applications (Mayes et al., 2008).

Spectral Analysis and Vibrational Studies

The compound has also been a subject of spectroscopic analysis. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been used to study the vibrational modes of this compound and related compounds. These analyses contribute to the understanding of molecular vibrations and their implications in material properties and molecular identification (Arjunan & Mohan, 2008).

Metabonomic Assessment and Toxicity

Metabonomic approaches have been applied to assess the toxicity of this compound and related compounds. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been utilized to detect changes in metabolite profiles, which can be instrumental in identifying potential biomarkers of xenobiotic toxicity and understanding the compound's effects on biological systems (Bundy et al., 2002).

Synthesis and Chemical Preparation

Research has also focused on the synthesis of derivatives of this compound for various applications, including potential pharmaceutical uses. Innovative synthetic methods are being developed to create key intermediates for the preparation of compounds like HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, and it is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHMRMPHDKGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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